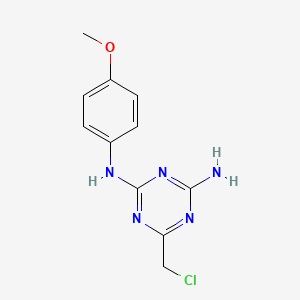

6-(chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Vue d'ensemble

Description

6-(chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various targets, influencing their function and activity .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets by binding to specific sites, thereby modulating their function .

Biochemical Pathways

It’s worth noting that similar compounds have been known to influence the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have been known to exhibit various biological effects, depending on their specific targets and mode of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine with methoxyphenylboronic acid in the presence of a catalyst such as nickel chloride and a base like potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures (around 70°C) for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

6-(chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Substituted triazine derivatives with various functional groups.

Oxidation Reactions: Oxidized triazine derivatives.

Reduction Reactions: Dihydrotriazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

This compound has shown promise in the field of oncology. Research indicates that it can inhibit specific protein kinases involved in cancer progression. For instance, studies conducted at The Scripps Research Institute reported an IC50 value of 2.66 mM for the inhibition of the JAK2 tyrosine-protein kinase, which is implicated in several hematological malignancies .

Case Study: JAK2 Inhibition

- Objective : Evaluate the inhibitory effects on JAK2.

- Method : High-throughput screening.

- Results : Demonstrated significant inhibition with a calculated IC50 of 2.66 mM.

- : Potential therapeutic candidate for JAK2-related cancers.

Agricultural Applications

2.1 Herbicide Development

The triazine ring structure of this compound is similar to that of established herbicides. Its derivatives have been explored for use as selective herbicides due to their ability to inhibit photosynthesis in plants.

Case Study: Herbicidal Efficacy

- Objective : Assess the herbicidal activity against common weeds.

- Method : Field trials comparing efficacy with commercial herbicides.

- Results : Showed comparable efficacy to established triazine herbicides.

- : Potential development as a new herbicide formulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- 6-(Formyl)-3-(4-methoxyphenyl)picolinonitrile

Uniqueness

6-(chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a chloromethyl group and a methoxyphenyl group makes it a versatile compound for various applications, distinguishing it from other triazine derivatives.

Activité Biologique

6-(Chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class, characterized by its chloromethyl and methoxyphenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 265.69 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a suitable candidate for further derivatization and biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the chloromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites that inhibit key cellular processes. Additionally, the methoxy group may influence the compound's lipophilicity and binding affinity to target proteins.

Anticancer Properties

Research has highlighted the compound's promising anticancer properties. A study investigating a library of triazine derivatives found that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, particularly triple-negative breast cancer (MDA-MB231) cells. The most potent compounds in this series demonstrated half-maximal inhibitory concentration (GI50) values as low as 0.06 μM against MDA-MB231 cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MDA-MB231 | 0.06 |

| Compound B | SKBR-3 | Not Determined |

| Compound C | MCF-7 | >20 |

The structure-activity relationship (SAR) analysis indicated that electron-donating groups in the para position of the phenyl ring significantly enhance antiproliferative activity .

Case Studies and Research Findings

- Study on Antiproliferative Effects : A comprehensive evaluation of a series of triazine derivatives demonstrated selective inhibition against cancer cells while sparing non-cancerous cell lines. The findings suggest that modifications in the substituents on the triazine ring can lead to enhanced selectivity and potency .

- Synthetic Approaches : Various synthetic methods have been developed for creating triazine derivatives. The Suzuki coupling reaction has been notably employed to synthesize related compounds efficiently while maintaining high purity levels .

Propriétés

IUPAC Name |

6-(chloromethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O/c1-18-8-4-2-7(3-5-8)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJRAUNFFYVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171210 | |

| Record name | 6-(Chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99860-38-5 | |

| Record name | 6-(Chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99860-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.